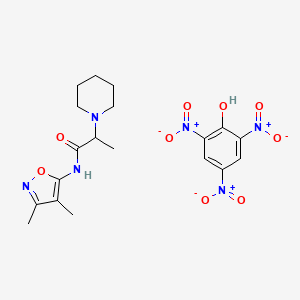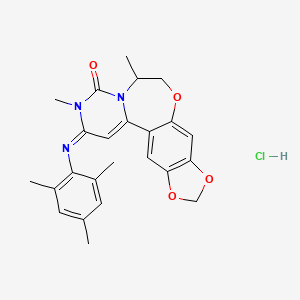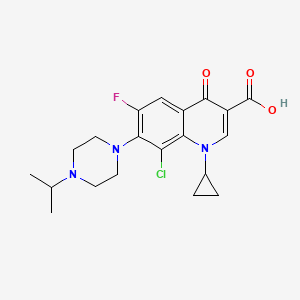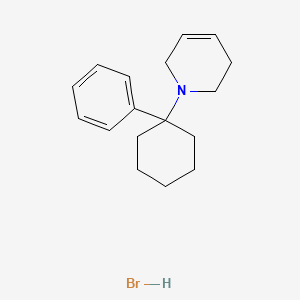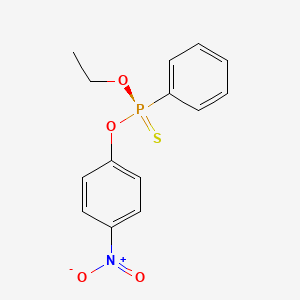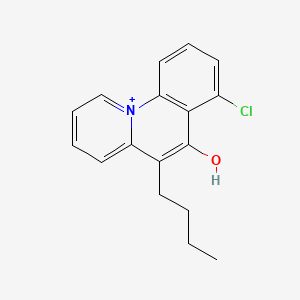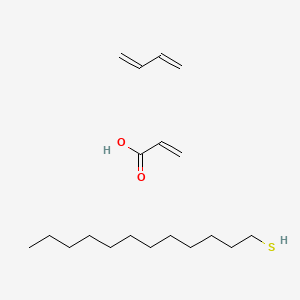
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is a complex chemical compound that is formed through the telomerization process. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves the telomerization of 1,3-butadiene with 2-Propenoic acid and 1-dodecanethiol. This process is typically catalyzed by palladium complexes, which facilitate the addition of the telogen (1-dodecanethiol) to the taxogen (1,3-butadiene) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using highly efficient heterogeneous catalysts. These catalysts are designed to enhance the stability and selectivity of the telomerization process, ensuring high yields and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have unique properties and applications in different fields .
Aplicaciones Científicas De Investigación
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Used in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which interact with various biomolecules and cellular components. These interactions lead to the modulation of biological processes and the exertion of its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile: This compound has similar properties and applications but differs in its molecular structure and specific functional groups.
tert-Dodecanethiol, telomer with 1,3-butadiene, 2-methyl-2-propenoic acid and 2-propenenitrile: Another similar compound with distinct properties and applications.
Uniqueness
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is unique due to its specific molecular structure and the presence of 1-dodecanethiol as a telogen. This uniqueness imparts specific properties to the compound, making it suitable for various specialized applications .
Propiedades
Número CAS |
67874-90-2 |
|---|---|
Fórmula molecular |
C19H36O2S |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
buta-1,3-diene;dodecane-1-thiol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C4H6.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;1-2-3(4)5/h13H,2-12H2,1H3;3-4H,1-2H2;2H,1H2,(H,4,5) |
Clave InChI |
LGDUGJIPIBMOAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS.C=CC=C.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


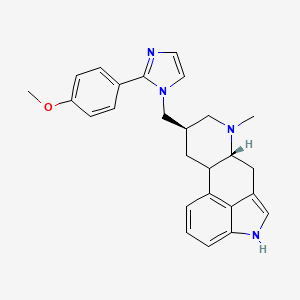
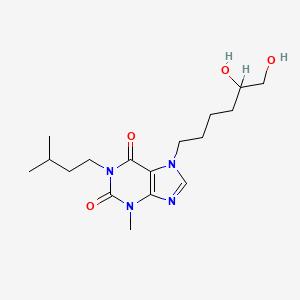
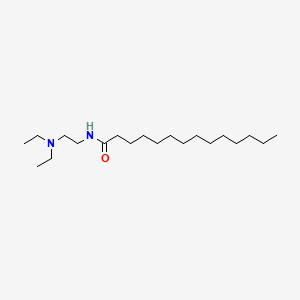
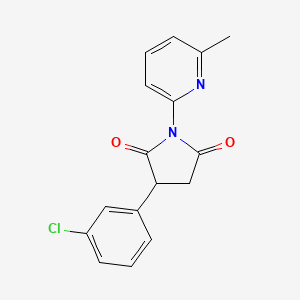

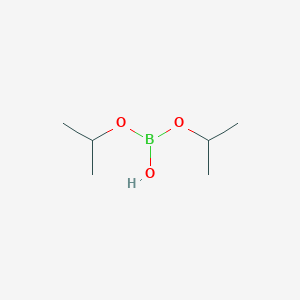
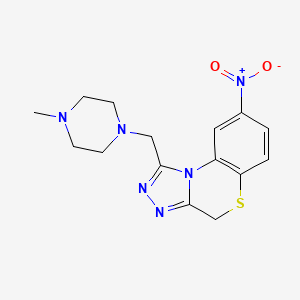
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
